1-Phenyl-1H-indene
Overview
Description
Indene Formation and Reaction Dynamics
The formation of indene, specifically 1-Phenyl-1H-indene, has been a subject of interest due to its relevance in the formation of polycyclic aromatic hydrocarbons (PAHs) and soot from incomplete fossil fuel combustion. A study utilizing a crossed-molecular-beam apparatus revealed that phenyl radicals react with C3H4 isomers, methylacetylene and allene, to form indene under single-collision conditions. The reaction dynamics, supported by theoretical calculations, indicate that the reactions are indirect, have long lifetimes, and result in high yields of indene .
Synthesis of Indene Derivatives
The synthesis of indene derivatives has been explored through various catalytic methods. One approach involves the use of palladium-catalyzed carbonylative annulation reactions, employing aryl formate as a CO source to synthesize 2-substituted indene-1,3(2H)-dione derivatives. This method has demonstrated a broad substrate scope with good to excellent yields . Another palladium(0)-catalyzed method allows for the multicomponent synthesis of 1,2,3-trisubstituted 1H-indenes, providing a combinatorial approach to creating unsymmetrically substituted indenes . Additionally, Rh(I)-catalyzed reactions have been used to synthesize indene derivatives from 2-(chloromethyl)phenylboronic acids and alkynes, with the regioselectivity influenced by the steric nature of the substituents on the alkynes .
Molecular Structure and Properties
The molecular structure of indene derivatives can significantly influence their physical properties and potential applications. For instance, 5,6-difluoro-1H-indene derivatives have been designed and synthesized as novel liquid crystal core structures, exhibiting high nematic–isotropic transition temperatures and high optical anisotropy values . The crystal structures of certain indene derivatives, such as the BF2 complex 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione, have been found to exhibit multiple chromisms and aggregation- or crystallization-induced emission, highlighting the importance of molecular orientation and packing in determining the emission properties .
Chemical Reactions and Photoionization Studies
The formation of the indene molecule and its isomers has been studied under combustion-like conditions, with the phenyl radical reacting with propyne and allene. The isomer distributions were probed using tunable vacuum ultraviolet radiation, suggesting that the formation of the aromatic indene molecule is facilitated under these conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of indene derivatives are diverse and can be tailored through structural modifications. For example, the introduction of fluorine atoms into the 2-phenyl group of indene derivatives leads to low viscosity and high dielectric anisotropy . The study of poly(p-phenylene-1,3,5-hexatrienylene) has shown that the degree of polymerization and the conjugation length significantly affect the UV-visible absorption and photochemical reactivity . Furthermore, the synthesis of functional disubstituted polyacetylenes and soluble cross-linked polyenes based on 1-phenyl-1-undecyne has demonstrated the effects of pendant groups or side chains on liquid crystallinity and light emission .
Scientific Research Applications
Antibacterial Applications
1-Phenyl-1H-indene derivatives have been shown to exhibit antibacterial activity against both gram-negative (Pseudomonas aeruginosa) and gram-positive (Methicillin Resistant Staphylococcus aureus) bacteria. This was demonstrated in a study where derivatives of 2-phenyl-1H-indene-1-one were prepared and characterized (El‐Sheshtawy & Baker, 2014).
Formation and Synthesis Studies
The formation of 1-Phenyl-1H-indene and its isomers has been studied in the context of combustion-like conditions. This includes research into the aromatic indene molecule (C9H8) and its acyclic isomers (Zhang et al., 2011). Additionally, various 1H-indenes, dihydro-s-indacenes, and diindenoindacenes can be synthesized using a synthetic module, which includes 3-lithioindene compounds. These compounds show potential as ambipolar organic semiconductor materials (Zhu et al., 2009).
Reaction Mechanism Studies
The reaction of Fischer carbene complex with alkynes involving 1-phenylpropyne has been extensively studied to understand the formation and regioselectivity of indene products (Waters et al., 1999).
Vibrational Analysis
Research has been conducted on the Raman and FTIR vibrational analysis of 2-phenyl-1H-indene-1,3(2H)-dione, which is an anticoagulant and functions as a Vitamin K antagonist. This study provides insights into the molecule's reactivity and other molecular properties (Pathak et al., 2012).
Applications in Liquid Crystals
The 2-phenyl-5,6-difluoro-1H-indene core structure has been studied for its application in liquid crystals, demonstrating high nematic–isotropic transition temperature and high optical anisotropy values (Yokokoji et al., 2009).
Modular Synthesis Applications
1H-indene derivatives can be synthesized via thermal cascade reactions of 1-diazonaphthalen-2(1H)-ones, allowing for the creation of functionalized indene derivatives under catalyst-free thermal conditions (Magar & Lee, 2013).
Catalysis in Synthesis
The palladium(0)-catalyzed multicomponent synthesis of 1H-indenes has been explored for the creation of biologically important indenes bearing three substituent groups (Tsukamoto et al., 2007). Additionally, a Co(III)-Carbene Radical approach for the synthesis of substituted 1H-indenes presents a new strategy for catalytic synthesis (Das et al., 2016).
Antimicrobial Activity
Novel derivatives of 1-phenyl-1H-1,2,3-triazol-4-ylmethylene-2,3-dihydro-1H-inden-1-one have been synthesized and shown to exhibit moderate to good antimicrobial activity (Swamy et al., 2019).
properties
IUPAC Name |
1-phenyl-1H-indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15/h1-11,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXORBAGTGTXORO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=CC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80941381 | |
Record name | 1-Phenyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80941381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1H-indene | |
CAS RN |
1961-96-2 | |
Record name | 1-Phenylindene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001961962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80941381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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